6-Methyl-1-(trifluoromethyl)-1-indanol
Description
Contextualization of Indanol and Trifluoromethylated Compounds in Contemporary Organic Synthesis
In modern organic synthesis, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their chemical and physical properties. The trifluoromethyl (CF3) group, in particular, is of significant interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These characteristics can profoundly influence a molecule's reactivity, conformation, and biological activity. The introduction of a trifluoromethyl group can enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile, making it a valuable functional group in the design of new therapeutic agents and functional materials. chemicalbook.comchemspider.com
The synthesis of trifluoromethylated compounds often involves specialized reagents and reaction conditions. Methods for introducing the CF3 group include nucleophilic, electrophilic, and radical trifluoromethylation reactions. chemspider.com For the synthesis of trifluoromethylated alcohols, such as 6-Methyl-1-(trifluoromethyl)-1-indanol, a common approach is the nucleophilic addition of a trifluoromethyl group to a corresponding ketone precursor. nih.gov
Indanols, on the other hand, are derivatives of indane, a bicyclic hydrocarbon. The indanol framework provides a rigid and well-defined three-dimensional structure that is often found in biologically active molecules and natural products. The hydroxyl group of the indanol moiety can serve as a key interaction point with biological receptors and as a handle for further chemical modifications. The study of indanol and its derivatives is a mature field in organic chemistry, with a wealth of knowledge on their synthesis and properties.
Significance of the Indane Scaffold in Chemical Research
The indane scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring, is considered a "privileged" structure in medicinal chemistry. beilstein-journals.org This is due to its frequent appearance in a wide array of biologically active compounds. The rigid nature of the indane framework helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target.
Derivatives of indane have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. beilstein-journals.org For instance, indinavir, an HIV protease inhibitor, contains an aminoindanol (B8576300) core that is crucial for its therapeutic effect. The versatility of the indane scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and chemical properties. This has made it a valuable building block in the development of new drugs and chemical probes. beilstein-journals.org
The precursor to this compound is 6-(Trifluoromethyl)-1-indanone. smolecule.com Research into this precursor and its derivatives has highlighted their potential in medicinal chemistry and materials science. smolecule.com The presence of the trifluoromethyl group on the indanone framework is known to enhance its biological activity and reactivity. smolecule.com
Overview of Research Trajectories for Fluorinated Indanols and Analogues
Research into fluorinated indanols and their analogues is driven by the potential to create novel compounds with enhanced properties. The combination of the rigid indane scaffold and the unique electronic properties of the trifluoromethyl group offers a promising strategy for the development of new chemical entities.
One major research trajectory is the synthesis of new fluorinated indanol derivatives and the evaluation of their biological activities. By systematically modifying the structure of this compound, for example by introducing different substituents on the aromatic ring or by altering the stereochemistry of the hydroxyl and trifluoromethyl groups, researchers can explore the structure-activity relationships of this class of compounds.
Another area of investigation is the use of fluorinated indanols as chiral building blocks in asymmetric synthesis. The stereocenters at the 1-position of the indanol ring can be used to control the stereochemistry of subsequent reactions, leading to the synthesis of enantiomerically pure complex molecules.
Furthermore, the unique spectroscopic properties of fluorinated compounds make them attractive as probes for studying biological systems. For instance, 19F NMR spectroscopy can be used to monitor the interaction of a fluorinated indanol with a biological target, providing valuable insights into its mechanism of action. While specific spectroscopic data for this compound is not widely published, data for related compounds such as 1-indanol (B147123) and other methyl-indanols are available and serve as a reference. chemicalbook.comspectrabase.comncats.io
Interactive Data Tables
Table 1: Properties of 6-(Trifluoromethyl)-1-indanone
| Property | Value |
| Molecular Formula | C10H7F3O |
| Average Mass | 200.159 Da |
| Monoisotopic Mass | 200.044900 Da |
| ChemSpider ID | 15356622 |
Data sourced from ChemSpider chemspider.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
6-methyl-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H11F3O/c1-7-2-3-8-4-5-10(15,9(8)6-7)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
InChI Key |
DQPFBGOHMVHTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2(C(F)(F)F)O)C=C1 |
Origin of Product |
United States |
Advanced Characterization Methodologies for 6 Methyl 1 Trifluoromethyl 1 Indanol Structures
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic analysis is fundamental to the structural confirmation of 6-Methyl-1-(trifluoromethyl)-1-indanol. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary information, which, when combined, allows for an unambiguous assignment of the compound's constitution and stereochemistry.
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments, is essential for a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed experimental ¹H NMR data for this compound is not publicly available in the searched scientific literature. A theoretical analysis would predict distinct signals for the aromatic protons, the methylene (B1212753) protons of the indanol ring, the methyl group protons, and the hydroxyl proton. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would be crucial for confirming the substitution pattern on the aromatic ring and the relative positions of the substituents on the five-membered ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific ¹³C NMR spectral data for this compound could not be located in the available literature. A predicted spectrum would show distinct resonances for each unique carbon atom in the molecule. This would include signals for the aromatic carbons, the methyl carbon, the two aliphatic carbons of the indanol ring, the carbon bearing the hydroxyl and trifluoromethyl groups, and the carbon of the trifluoromethyl group itself. The characteristic quartet splitting of the CF₃ carbon due to coupling with the three fluorine atoms would be a key identifying feature.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Experimental ¹⁹F NMR data for this compound is not present in the surveyed literature. In a ¹⁹F NMR spectrum, the trifluoromethyl group would be expected to exhibit a single resonance. The chemical shift of this signal provides information about the electronic environment of the CF₃ group.
Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)
While specific 2D NMR data for this compound is unavailable, these experiments would be vital for a definitive structural elucidation.
COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, for instance, between the protons on the indanol ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals.
Specific experimental IR spectroscopic data for this compound was not found in the reviewed sources. A theoretical IR spectrum would be expected to display characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies would include:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, typically appearing between 2850-3100 cm⁻¹.
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
Strong absorption bands in the 1000-1350 cm⁻¹ range, characteristic of C-F stretching vibrations of the trifluoromethyl group.
A C-O stretching vibration for the alcohol group, expected around 1050-1200 cm⁻¹.
A data table for the expected IR absorptions is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H (Alcohol) | 3200-3600 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=C (Aromatic) | 1450-1600 |
| C-F (Trifluoromethyl) | 1000-1350 (strong) |
| C-O (Alcohol) | 1050-1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The indanol core, containing a benzene (B151609) ring, is the primary chromophore in this compound.
For a related compound, 1-indanol (B147123), the S1 ← S0 origin in the UV spectrum is observed at approximately 37,059 cm⁻¹ (around 270 nm). mpg.dekaust.edu.sa The introduction of a methyl group (-CH₃) and a trifluoromethyl group (-CF₃) onto this core would be expected to cause shifts in the absorption maxima. The methyl group is a weak auxochrome and would likely induce a small bathochromic (red) shift. The trifluoromethyl group, being strongly electron-withdrawing, would have a more complex influence, potentially causing a hypsochromic (blue) shift depending on its interaction with the aromatic system's electronic structure.
Hypothetical UV-Vis Data for this compound
| Parameter | Expected Value | Rationale |
|---|---|---|
| λmax | ~265-275 nm | Based on the 1-indanol chromophore with expected shifts from methyl and trifluoromethyl substituents. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. It ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. For this compound (Molecular Formula: C₁₁H₁₁F₃O), the exact mass can be calculated for high-resolution mass spectrometry (HRMS).
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecule's weight. Key fragmentation patterns would likely include the loss of the trifluoromethyl group (-CF₃), a water molecule (-H₂O) from the alcohol, or a methyl group (-CH₃).
Expected Mass Spectrometry Fragments for this compound
| Fragment | m/z (Nominal) | Description |
|---|---|---|
| [C₁₁H₁₁F₃O]⁺ | 216 | Molecular Ion (M⁺) |
| [M - CH₃]⁺ | 201 | Loss of a methyl radical |
| [M - H₂O]⁺ | 198 | Loss of water |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
SC-XRD provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting data would confirm the connectivity of the atoms and the relative positions of the methyl, trifluoromethyl, and hydroxyl groups on the indanol framework. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.
PXRD is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern or "fingerprint." This technique is crucial for identifying the crystalline phase of the bulk material and can be used to assess its purity. While it does not provide the detailed atomic coordinates of SC-XRD, the PXRD pattern is unique to a specific crystalline form and can be compared to a theoretical pattern generated from single-crystal data to confirm phase identity.
Quantitative Elemental Analysis and Purity Assessment
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen) in a compound. This is a fundamental method for confirming the empirical formula. For this compound (C₁₁H₁₁F₃O), the theoretical elemental composition can be calculated.
Theoretical Elemental Composition of C₁₁H₁₁F₃O
| Element | Symbol | Atomic Mass | Molar Mass | Percentage |
|---|---|---|---|---|
| Carbon | C | 12.011 | 132.121 | 61.11% |
| Hydrogen | H | 1.008 | 11.088 | 5.13% |
| Fluorine | F | 18.998 | 56.994 | 26.37% |
Experimental results from an elemental analyzer for a pure sample should fall within ±0.4% of these theoretical values to validate the elemental formula.
Chromatographic Methods for Compound Purity and Isomer Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity assessment of non-volatile organic compounds. A solution of this compound would be passed through a column (e.g., a C18 reversed-phase column). A pure sample would ideally show a single peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
Gas Chromatography (GC): As an indanol derivative, the compound may be sufficiently volatile and thermally stable for GC analysis, often coupled with a mass spectrometer (GC-MS). Similar to HPLC, a pure sample would exhibit a single peak. GC is particularly effective for separating isomers and detecting volatile impurities. The retention time is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).
Computational and Theoretical Investigations of 6 Methyl 1 Trifluoromethyl 1 Indanol
Prediction of Molecular Interactions and Reactivity
Theoretical methods are instrumental in predicting how 6-methyl-1-(trifluoromethyl)-1-indanol will interact with other chemical species and identifying which parts of the molecule are most likely to be involved in chemical reactions.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis structure representation of chemical bonding. uni-muenchen.dewikipedia.org This analysis provides a detailed picture of electron density distribution in bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis reveals significant electron delocalization effects stemming from hyperconjugative interactions.
The primary interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de In the case of this compound, key interactions include those between the oxygen lone pairs (LP(O)) and the antibonding orbitals of adjacent C-C and C-H bonds, as well as interactions involving the π-system of the benzene (B151609) ring. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences these interactions by polarizing the adjacent C-C and C-O bonds.
Second-order perturbation theory analysis within the NBO framework quantifies the energetic significance of these donor-acceptor interactions. Higher E(2) values indicate stronger delocalization. Illustrative predicted E(2) values for key hyperconjugative interactions in this compound are presented below.
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | σ(C1-C) | 3.5 | n → σ |
| LP(2) O | σ(C1-H) | 2.8 | n → σ |
| σ(C-C)ring | π(C=C)ring | 2.1 | σ → π |
| π(C=C)ring | σ(C-CF₃) | 1.5 | π → σ |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is an effective tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential.
Negative Potential (Red): The most negative potential is anticipated to be localized around the oxygen atom of the hydroxyl group, due to its high electronegativity and the presence of lone pairs. This region is the primary site for electrophilic attack and hydrogen bond donation.
Positive Potential (Blue): A strongly positive potential is predicted around the hydrogen atom of the hydroxyl group, making it the most acidic proton and susceptible to attack by bases. The hydrogen atoms of the methyl group and the aromatic ring will also exhibit positive potential, though to a lesser extent.
Influence of the -CF₃ Group: The trifluoromethyl group, being a powerful electron-withdrawing group, significantly impacts the MEP. mdpi.com It creates a region of positive potential around the carbon atom it is attached to and also influences the electron distribution on the adjacent indanol ring system, enhancing the positive potential on the hydroxyl hydrogen.
This mapping provides a clear, visual guide to the molecule's reactivity, highlighting the hydroxyl group as the most reactive site for both electrophilic and nucleophilic interactions.
HOMO and LUMO Energies: EHOMO relates to the ability to donate an electron, while ELUMO relates to the ability to accept an electron. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity. nih.gov
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules are less reactive.
Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.
Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).
The presence of the electron-withdrawing -CF₃ group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted indanol. This generally leads to a higher ionization potential and a greater electrophilicity index.
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -9.8 |
| LUMO Energy | ELUMO | -1.2 |
| Energy Gap | ΔE | 8.6 |
| Ionization Potential | I | 9.8 |
| Electron Affinity | A | 1.2 |
| Electronegativity | χ | 5.5 |
| Chemical Hardness | η | 4.3 |
| Softness | S | 0.23 |
| Electrophilicity Index | ω | 3.52 |
These parameters collectively suggest that this compound is a relatively stable molecule (due to the large energy gap) but with a significant capacity to act as an electrophile.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid. The five-membered aliphatic ring of the indanol scaffold is non-planar and can adopt different puckered conformations. researchgate.net Additionally, rotation around the C-O single bond of the hydroxyl group leads to different rotamers.
Conformational analysis involves systematically exploring these degrees of freedom to identify stable conformers (energy minima) and the transition states that connect them. A Potential Energy Surface (PES) scan is a common computational method for this purpose. In a PES scan, the potential energy of the molecule is calculated as a function of one or more geometric parameters, such as a dihedral angle.
For this compound, key conformational variables include:
Ring Puckering: The five-membered ring can exist in "envelope" or "twist" conformations. Computational studies on related indanol systems have identified different stable conformers based on the ring's pucker. researchgate.net
Hydroxyl Group Orientation: The dihedral angle defined by H-O-C1-C(ring) determines the orientation of the hydroxyl hydrogen. This orientation can be influenced by intramolecular hydrogen bonding, for instance, between the hydroxyl hydrogen and the π-electrons of the aromatic ring or one of the fluorine atoms of the -CF₃ group.
The PES would reveal the relative energies of these different conformers and the energy barriers to their interconversion. Typically, conformers that minimize steric hindrance and maximize favorable intramolecular interactions (like hydrogen bonding) are the most stable.
Computational Assessment of Stereochemical Preferences
This compound possesses a chiral center at the C1 position, meaning it can exist as two enantiomers, (R) and (S). Computational methods can be used to assess stereochemical preferences in reactions that form this chiral center.
For instance, if the molecule is synthesized by the reduction of the corresponding ketone, 6-methyl-1-(trifluoromethyl)-1-indanone, the stereochemical outcome (the ratio of R and S enantiomers) can be predicted by modeling the reaction pathway. This involves:
Modeling Reactant-Reagent Complexes: Calculating the structures and energies of the complexes formed between the ketone and the reducing agent.
Locating Transition States: Identifying the transition state structures for the hydride transfer to both faces of the carbonyl group.
Calculating Activation Energies: The difference in the activation energies for the two competing pathways (leading to the R and S products) determines the stereoselectivity of the reaction. A lower activation energy corresponds to the major product.
These calculations can explain why a particular stereoisomer is favored and can be used to design more selective synthetic routes. The steric bulk of the trifluoromethyl group and the indanol ring system plays a crucial role in directing the approach of the reagent, leading to facial selectivity.
Advanced Molecular Simulation Techniques
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes, intermolecular interactions, and solvent effects on a molecule like this compound.
In a typical MD simulation of this compound, a force field would be parameterized to accurately describe the intramolecular and intermolecular forces. This process involves defining parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. Given the presence of the trifluoromethyl group, special attention would be required for the parameterization of the fluorine atoms to correctly model their strong electronegativity and steric effects. The choice of a suitable water model, such as SPC or TIP3P, would also be crucial for simulating the compound in an aqueous environment to study its hydration and solubility characteristics. uq.edu.auacs.orgacs.orgresearchgate.netuq.edu.au
Furthermore, MD simulations can shed light on the solvation of this compound. The trifluoromethyl group is known to have unique solvation properties, sometimes described as "hydrophobic" despite the polarity of the C-F bonds. uq.edu.auacs.orgacs.org MD studies on analogous fluorinated alcohols have shown that the organization of water molecules around a trifluoromethyl group can be significantly different from that around a methyl group. uq.edu.auacs.orgacs.org For this compound, simulations could reveal the structure of the hydration shell around both the trifluoromethyl and methyl groups, providing insights into its solubility and partitioning behavior between different phases.
Table 1: Representative Parameters for Molecular Dynamics Simulations of Fluorinated Alcohols
| Parameter | Value/Method | Significance |
| Force Field | OPLS-AA, CHARMM, AMBER | Defines the potential energy function of the system. |
| Water Model | SPC, TIP3P, TIP4P | Crucial for accurately simulating aqueous solvation. |
| Simulation Time | Nanoseconds to Microseconds | Allows for sampling of conformational space and dynamic events. |
| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |
| Temperature | 298 K (Room Temperature) | Simulates behavior under standard experimental conditions. |
| Pressure | 1 atm | Simulates behavior under standard experimental conditions. |
This table presents typical parameters used in MD simulations of similar fluorinated organic molecules. The specific values would need to be optimized for this compound.
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.govmit.eduuiuc.edu This approach is particularly useful for studying chemical reactions and enzymatic processes where electronic changes are critical. In a QM/MM simulation, a small, chemically active region of the system (e.g., the reacting molecules) is treated with a high-level QM method, while the surrounding environment (e.g., solvent or protein) is described by a more computationally efficient MM force field. nih.govmit.eduuiuc.edu
For this compound, QM/MM methods could be instrumental in studying its reactivity, for example, in the context of its metabolism by enzymes like cytochrome P450. uiuc.edu In such a scenario, the indanol derivative and the active site of the enzyme would constitute the QM region, allowing for a detailed description of bond breaking and formation, charge transfer, and transition states. The rest of the protein and the surrounding solvent would be treated with MM.
The application of QM/MM would involve several key steps. First, the system would be partitioned into the QM and MM regions. The choice of the QM region size is a critical aspect that can influence the accuracy of the results. mit.edu For studying a reaction involving the hydroxyl group of this compound, the QM region would likely include the entire indanol ring system and the key amino acid residues in the enzyme's active site.
Next, an appropriate QM method, such as Density Functional Theory (DFT) or a semi-empirical method, would be selected to describe the electronic structure of the QM region. uiuc.edu The choice of method would depend on the desired balance between accuracy and computational cost. The interaction between the QM and MM regions is then handled by a specific coupling scheme, which can be mechanical, electrostatic, or polarized.
QM/MM simulations could provide valuable information on the reaction mechanisms involving this compound. For instance, they could be used to calculate the activation energies for different metabolic pathways, helping to predict the most likely metabolites. Furthermore, these simulations can elucidate the role of specific amino acid residues in the enzyme's active site in catalyzing the reaction. nih.gov
Table 2: Key Considerations for QM/MM Simulations
| Aspect | Description | Relevance to this compound |
| QM Region Selection | The part of the system treated with quantum mechanics. | Would likely include the indanol derivative and key active site residues of an enzyme. |
| QM Method | The level of theory used for the QM region (e.g., DFT, MP2). | Determines the accuracy of the electronic structure calculation. |
| MM Force Field | The force field used for the MM region. | Describes the behavior of the larger environment (protein, solvent). |
| QM/MM Interface | The method used to couple the QM and MM regions. | Crucial for the accuracy and stability of the simulation. |
This table outlines the fundamental components of a QM/MM simulation and their potential application to the study of this compound.
Structure Function Relationships and Fundamental Chemical Properties of Trifluoromethyl Substituted Indanols
Influence of the Trifluoromethyl Group on Electronic and Steric Properties
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This property stems primarily from the strong inductive effect (-I effect) exerted by the three highly electronegative fluorine atoms. minia.edu.eg These atoms pull electron density through the sigma bonds, away from the carbon atom to which they are attached and, consequently, from the rest of the molecule. libretexts.org Unlike substituents with available lone pairs, such as halogens or hydroxyl groups, the -CF₃ group is considered to have only a strong electron-withdrawing inductive effect and lacks a significant electron-donating resonance effect (+R effect). researchgate.net This potent inductive withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. mdpi.com
Table 1: Comparison of Electronic Properties of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| -CF₃ | Strongly withdrawing (-I) | Negligible/Weakly withdrawing | Strong deactivation |
| -CH₃ | Weakly donating (+I) | Donating (Hyperconjugation) | Weak activation |
| -OH | Withdrawing (-I) | Strongly donating (+R) | Strong activation |
| -Cl | Strongly withdrawing (-I) | Weakly donating (+R) | Weak deactivation |
The steric impact of the trifluoromethyl group is a subject of nuanced discussion. While it is sometimes described as having a compact profile due to a small van der Waals radius, numerous studies have demonstrated that it can exert considerable steric hindrance. mdpi.comdocumentsdelivered.comnih.gov In some contexts, the -CF₃ group behaves as a much larger substituent than might be expected, with a steric demand comparable to that of a cyclohexyl group. documentsdelivered.com This steric bulk can influence the rotational freedom around single bonds and dictate the preferred conformation of the molecule. Furthermore, this hindrance can shield adjacent parts of the molecule from enzymatic attack, which is a common strategy for enhancing metabolic stability in drug design. mdpi.com
The profound electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity and basicity of nearby functional groups. nih.gov By pulling electron density away from the adjacent C1 carbon, the -CF₃ group increases the polarization of the O-H bond in the hydroxyl group of 6-Methyl-1-(trifluoromethyl)-1-indanol. This effect stabilizes the corresponding alkoxide conjugate base, thereby increasing the acidity of the alcohol. For instance, 2,2,2-trifluoroethanol (B45653) (pKa ≈ 12) is considerably more acidic than ethanol (B145695) (pKa ≈ 16) due to this inductive stabilization. masterorganicchemistry.com A study on phenyl trifluoromethyl carbinols found their pKa values to be around 12, significantly more acidic than typical benzyl (B1604629) alcohols. cdnsciencepub.comscispace.com Conversely, the -CF₃ group diminishes the basicity of any neighboring electron-donating groups. wikipedia.org
Table 2: Approximate pKa Values of Various Alcohols
| Compound | Approximate pKa | Key Influencing Factor |
| Ethanol | 16 | Standard aliphatic alcohol |
| Phenol | 10 | Resonance stabilization of conjugate base |
| 2,2,2-Trifluoroethanol | 12.4 | Inductive effect of -CF₃ group |
| Phenyl trifluoromethyl carbinol | 12.24 | Inductive effect of -CF₃ group |
Note: Values are approximate and can vary with measurement conditions.
Role of Methyl Substitution on the Indane Core in Chemical Reactivity
In contrast to the trifluoromethyl group, the methyl group (-CH₃) at the C6 position is electron-donating via a combination of a weak inductive effect (+I) and hyperconjugation. libretexts.org This has a significant impact on the reactivity of the aromatic portion of the indane core. As an activating group, it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution compared to an unsubstituted ring. The methyl group directs incoming electrophiles to the positions ortho and para to itself. In the 6-methyl-indane system, this would direct substitution towards the C5 and C7 positions. Furthermore, benzylic methyl groups can themselves be sites of chemical transformation, such as oxidation to carboxylic acids or benzylic halogenation, providing a handle for further molecular elaboration. researchgate.net The precursor, 6-Methyl-1-indanone (B1306188), is a known starting material for the synthesis of various substituted indanes. chemicalbook.com
Reactivity and Derivatization Potential of the Hydroxyl Functionality
The tertiary hydroxyl group at the C1 position is a key site for chemical modification. Standard derivatization procedures for alcohols, such as esterification or etherification, are applicable, though reaction conditions may need optimization. nih.gov
Common derivatization reactions include:
Acylation/Esterification: Reaction with acyl chlorides (e.g., benzoyl chloride) or anhydrides in the presence of a base to form esters. libretexts.orgresearchgate.net
Silylation: Conversion to a silyl (B83357) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). This increases volatility for gas chromatography.
Alkylation: Formation of ethers through reaction with alkyl halides under basic conditions (Williamson ether synthesis).
The reactivity of this tertiary alcohol is sterically hindered, and the adjacent electron-withdrawing -CF₃ group reduces the nucleophilicity of the hydroxyl oxygen. However, under acidic conditions, protonation of the hydroxyl group can convert it into a good leaving group (water), facilitating nucleophilic substitution or elimination reactions via a carbocation intermediate stabilized by the aromatic ring.
Stereochemical Effects on Chemical Reactivity and Selectivity
The C1 carbon in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers. acs.orgnih.gov This stereochemistry is a critical factor in its chemical reactions. The synthesis of such chiral trifluoromethylated alcohols often requires asymmetric methods to produce a single enantiomer in high purity. acs.orgresearchgate.net
Reactions involving this chiral center can exhibit high degrees of stereoselectivity. mdpi.com The bulky and electronically distinct trifluoromethyl and hydroxyl groups, along with the fused ring system, create a defined and asymmetric steric environment around the C1 position. When new stereocenters are formed during a reaction, this inherent chirality can direct the approach of reagents, leading to a preference for one diastereomer over another (diastereoselectivity). acs.org The introduction of fluoroalkyl groups into chiral molecules has been shown to enhance their ability to induce asymmetry in stereoselective reactions. mdpi.com The unique electronic and steric properties of the trifluoromethyl group can lead to unexpected reactivity and selectivity profiles in complex chemical transformations. nih.govspringernature.com
Theoretical Basis for Intermolecular Interactions (e.g., hydrogen bonding, van der Waals forces via Hirshfeld surface analysis)
The intermolecular interactions of trifluoromethyl-substituted indanols, such as this compound, are governed by a combination of hydrogen bonding and van der Waals forces. The presence of the trifluoromethyl (-CF3) group and a hydroxyl (-OH) group on the indanol scaffold introduces unique electronic and steric properties that dictate the nature and strength of these non-covalent interactions. Theoretical models and analytical techniques like Hirshfeld surface analysis are instrumental in visualizing and quantifying these forces, providing insight into the supramolecular architecture of these compounds in the solid state.
Hydrogen Bonding:
Hydrogen bonds are a specialized form of dipole-dipole interaction that are crucial in determining the crystal packing of indanol derivatives. youtube.com In trifluoromethyl-substituted indanols, the hydroxyl group (-OH) is the primary hydrogen bond donor. The highly electronegative oxygen atom polarizes the O-H bond, leaving the hydrogen atom with a partial positive charge and enabling it to interact with electronegative atoms in neighboring molecules, which act as hydrogen bond acceptors.
The trifluoromethyl group significantly influences hydrogen bonding in several ways:
Enhanced Acidity of the Hydroxyl Group: The strong electron-withdrawing nature of the -CF3 group can increase the acidity of the hydroxyl proton, making it a more effective hydrogen bond donor. nih.govfrontiersin.org
Fluorine as a Weak Hydrogen Bond Acceptor: While fluorine is highly electronegative, organic fluorine in a -CF3 group is generally considered a weak hydrogen bond acceptor. However, C–H···F interactions are observed in the crystal structures of many trifluoromethylated compounds. nih.govdoaj.org
Amphiphilic Nature of the Trifluoromethyl Group: Research has shown that the trifluoromethyl group can be considered amphiphilic in noncovalent bonding. nih.gov It can engage in interactions with both electrophilic and nucleophilic centers. This is attributed to polarization effects, where the electron density can be shifted to create regions of both positive and negative electrostatic potential. nih.gov
In the solid state, trifluoromethyl-substituted indanols are expected to form robust hydrogen-bonding networks, primarily through O–H···O interactions between the hydroxyl groups of adjacent molecules. Additionally, weaker C–H···O and C–H···F hydrogen bonds may further stabilize the crystal lattice. nih.gov
Van der Waals Forces:
London Dispersion Forces: These forces arise from temporary fluctuations in electron density, creating transient dipoles. They are present in all molecules and their strength increases with the size and surface area of the molecule. britannica.comlibretexts.org
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another. libretexts.org
Dipole-Induced Dipole Interactions: A permanent dipole in one molecule can induce a temporary dipole in a neighboring nonpolar molecule, leading to a weak attraction. byjus.com
Hirshfeld Surface Analysis:
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. scirp.orgrsc.org This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is a three-dimensional map of these interactions.
Key features of Hirshfeld surface analysis include:
d_norm Mapping: This property is mapped onto the Hirshfeld surface to identify regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov
For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the relative contributions of various intermolecular contacts. Based on analyses of similar trifluoromethyl-containing compounds, the following interactions would likely be prominent:
| Intermolecular Contact | Expected Contribution | Description |
| H···H | High | Represents van der Waals interactions between hydrogen atoms on the periphery of the molecules. Often the largest contributor to the Hirshfeld surface. nih.gov |
| F···H / H···F | Significant | Corresponds to C–H···F hydrogen bonds and other fluorine-hydrogen contacts. The trifluoromethyl group provides ample opportunity for these interactions. nih.gov |
| O···H / H···O | Moderate to Significant | Primarily represents the strong O–H···O hydrogen bonds, but also includes weaker C–H···O interactions. nih.gov |
| F···F | Moderate | Indicates interactions between the fluorine atoms of neighboring trifluoromethyl groups. nih.gov |
| C···H / H···C | Moderate | Relates to interactions involving the carbon framework of the indanol ring system. |
| C···C | Low to Moderate | May indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |
The table below presents an example of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a compound containing a trifluoromethyl group, as determined by X-ray crystallography and Hirshfeld analysis.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| F···H/H···F | 36.6 |
| F···F | 13.6 |
| H···H | 5.7 |
| O···H/H···O | 4.6 |
This data is derived from a study on (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone and is presented for illustrative purposes to show the types of data generated from a Hirshfeld analysis. nih.gov
Future Directions and Emerging Research Avenues for 6 Methyl 1 Trifluoromethyl 1 Indanol
Development of Novel and Sustainable Synthetic Routes
The demand for environmentally benign and efficient synthetic methods is a major driver in modern chemistry. acs.org Future work on 6-Methyl-1-(trifluoromethyl)-1-indanol will prioritize the development of novel and sustainable synthetic pathways.
One promising area is the use of biocatalysis . Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.orgresearchgate.netresearchgate.net Research into identifying or engineering enzymes, such as alcohol dehydrogenases, for the stereoselective reduction of the corresponding ketone precursor, 6-methyl-1-(trifluoromethyl)-1-indanone, could provide a direct route to enantiomerically pure this compound. researchgate.net This approach aligns with the principles of green chemistry by operating under mild conditions and often in aqueous media. researchgate.netresearchgate.net
The development of novel catalytic systems is also crucial. This includes exploring more efficient and recyclable catalysts for the key synthetic steps. For instance, advancements in metal-free photoredox catalysis offer a sustainable approach for trifluoromethylation reactions, utilizing visible light as a renewable energy source. mst.edubohrium.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. researchgate.netresearchgate.net | Screening for and engineering of specific enzymes (e.g., ketoreductases). researchgate.net |
| Flow Chemistry | Improved safety, scalability, and process control; higher yields. nih.govresearchgate.net | Optimization of reactor design and reaction conditions for continuous production. frontiersin.org |
| Novel Catalysis | Higher efficiency, catalyst recyclability, use of sustainable metals or metal-free systems. mst.edubohrium.com | Development of new catalysts for trifluoromethylation and asymmetric reduction. nih.govnih.gov |
Application of Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H, ¹³C, and ¹⁹F NMR, will continue to be a cornerstone for structural elucidation. chemicalbook.comchemicalbook.comresearchgate.netspectrabase.com Future studies will likely involve advanced NMR experiments to determine the precise conformation and intermolecular interactions of this compound. The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, making it a powerful probe for studying molecular interactions. researchgate.netadvanceseng.comacs.org
X-ray crystallography is the gold standard for determining the solid-state structure of molecules. Obtaining a crystal structure of this compound would provide definitive information about its bond lengths, bond angles, and crystal packing, which is invaluable for computational modeling and understanding its physical properties.
Mass spectrometry (MS) techniques, including high-resolution mass spectrometry (HRMS), will be vital for confirming the molecular weight and elemental composition. Advanced MS techniques can also be used to study fragmentation patterns, providing further structural insights.
| Technique | Information Gained | Future Research Focus |
| Advanced NMR | Detailed solution-state structure, conformational analysis, intermolecular interactions. acs.org | Application of multi-dimensional and variable-temperature NMR studies. |
| X-ray Crystallography | Precise solid-state structure, bond parameters, crystal packing. | Crystallization of this compound and its derivatives. |
| Mass Spectrometry | Accurate mass determination, elemental composition, fragmentation pathways. | Tandem MS (MS/MS) studies to probe fragmentation mechanisms. |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of this compound and its derivatives with their biological activities or physical properties. nih.govnih.govresearchgate.netsemanticscholar.org By developing robust QSAR models, researchers can predict the properties of novel, unsynthesized analogs, thereby guiding the design of more potent or effective compounds. nih.govnih.gov
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity and physical properties. nih.govnih.gov | Rational design of new derivatives with improved characteristics. |
| Reaction Optimization | Identify optimal synthetic conditions. beilstein-journals.orgbeilstein-journals.org | Increased efficiency and sustainability of the synthesis process. |
| De Novo Design | Generate novel indanol-based compounds. frontiersin.orgnih.gov | Discovery of new molecules with enhanced therapeutic potential. |
Exploration of New Chemical Transformations and Derivatizations of the Indanol Scaffold
The indanol scaffold provides a versatile platform for further chemical modification to generate a library of new compounds with diverse properties.
Derivatization of the hydroxyl group is a primary avenue for creating new analogs. researchgate.netnih.govgreyhoundchrom.comresearchgate.net Esterification, etherification, and the formation of carbonates are common transformations that can alter the molecule's polarity, solubility, and biological activity. researchgate.netnih.gov For instance, reacting the hydroxyl group with various acyl chlorides or isocyanates can produce a range of esters and carbamates for further screening. researchgate.net
The development of novel catalytic reactions that are specific to the indanol scaffold is also an important research direction. This could include C-H activation strategies to selectively functionalize specific positions on the molecule.
| Transformation | Target Site | Potential New Derivatives |
| Hydroxyl Group Derivatization | 1-hydroxyl group | Esters, ethers, carbamates. researchgate.netnih.gov |
| Aromatic Ring Functionalization | Benzene (B151609) ring | Halogenated, nitrated, and alkylated analogs. |
| Novel Catalytic Reactions | C-H bonds on the scaffold | Site-selectively functionalized derivatives. |
Investigations into Green Chemistry Approaches for its Synthesis
Adherence to the principles of green chemistry is paramount for the future of chemical synthesis. researchgate.netsemanticscholar.orgscientificupdate.commdpi.comnih.govmdpi.com Research into greener approaches for the synthesis of this compound will focus on several key areas.
The use of environmentally benign solvents is a critical aspect. scientificupdate.com Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of the synthesis. scientificupdate.com
Atom economy is another core principle of green chemistry, which aims to maximize the incorporation of starting materials into the final product. mdpi.com Designing synthetic routes that minimize the formation of byproducts is a key goal. Catalytic reactions are often highly atom-economical.
Finally, the development of energy-efficient synthetic methods is essential. nih.gov Utilizing catalysts that operate at lower temperatures or employing alternative energy sources like visible light can reduce the energy consumption of the manufacturing process. advanceseng.com
| Green Chemistry Principle | Application in Synthesis | Goal |
| Benign Solvents | Replacing hazardous organic solvents. scientificupdate.com | Reduce environmental pollution and health risks. |
| Atom Economy | Designing reactions with minimal byproducts. mdpi.com | Maximize resource efficiency and minimize waste. |
| Energy Efficiency | Using low-temperature catalysts or photochemistry. advanceseng.com | Lower energy consumption and carbon footprint. |
Q & A
Q. What are the recommended synthetic routes for 6-Methyl-1-(trifluoromethyl)-1-indanol, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : A viable route involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized indole precursors. For example, trifluoromethylation can be achieved via copper(I)-catalyzed cross-coupling (e.g., using CuI in PEG-400:DMF under inert atmosphere, as described for analogous indole derivatives ). Post-functionalization steps, such as hydroxylation, may require controlled oxidation (e.g., using m-CPBA or catalytic hydrogenation). Optimize solvent polarity (e.g., THF for solubility) and reaction time (monitored via TLC, Rf ~0.49 in EtOAc:hexanes ). Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the indanol derivative.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features like the trifluoromethyl group?
- Methodological Answer :
- 1H/13C NMR : The trifluoromethyl group induces deshielding in adjacent protons (e.g., δ ~4.59 ppm for CH2 near CF3 ). Use DMSO-d6 or CDCl3 for solubility.
- 19F NMR : Confirm CF3 presence via a singlet at ~-60 to -70 ppm.
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error ).
- IR : Detect hydroxyl stretches (~3200-3500 cm⁻¹) and CF3 vibrations (~1100-1250 cm⁻¹).
Q. What safety protocols and waste management practices should be implemented when handling this compound in research laboratories?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., THF, DMF) .
- Waste Disposal : Segregate halogenated waste (CF3 group) from non-halogenated solvents. Neutralize acidic/basic byproducts before disposal .
- Spill Management : Absorb with vermiculite and store in labeled containers for professional treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound synthesis across different methodologies?
- Methodological Answer : Systematic variation of reaction parameters is critical:
- Catalyst Loading : Compare CuI (5-10 mol%) vs. palladium catalysts for trifluoromethylation efficiency .
- Temperature : Test room temperature vs. reflux conditions (e.g., 40°C for analogous triazole syntheses ).
- Solvent Effects : Polar aprotic solvents (DMF, PEG-400) may enhance intermediate stability vs. THF for steric control .
- Statistical Analysis : Use Design of Experiments (DoE) to identify dominant factors (e.g., reaction time, solvent ratio) .
Q. What computational chemistry approaches are suitable for predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity at the indanol hydroxyl group. The CF3 group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the para position .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMSO) to assess steric hindrance from the methyl and CF3 groups .
- QSPR Models : Corrate Hammett σ values with reaction rates for analogs .
Q. How does the steric and electronic influence of the trifluoromethyl group impact the reaction kinetics of this compound in comparison to non-fluorinated analogs?
- Methodological Answer :
- Steric Effects : The CF3 group increases steric bulk, slowing reactions at adjacent positions (e.g., esterification at the hydroxyl group). Compare turnover frequencies (TOF) with methyl or ethyl analogs .
- Electronic Effects : CF3’s -I effect deactivates the aromatic ring, reducing electrophilic substitution rates. Measure rate constants (k) for bromination or nitration vs. non-fluorinated indanols .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in acid-catalyzed reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
